molecular formula C9H11Cl2N3O2 B580915 tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate CAS No. 1244949-72-1

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate

Cat. No.: B580915
CAS No.: 1244949-72-1
M. Wt: 264.106
InChI Key: ORNKYVWJTKTHRG-UHFFFAOYSA-N
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Description

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is a dichloropyrimidine derivative that serves as a versatile chemical intermediate and key building block in medicinal chemistry and drug discovery research. Its structure, featuring a protected carbamate group and halogenated pyrimidine ring, makes it a valuable precursor for the synthesis of more complex molecules. Recent scientific literature highlights the application of closely related dichloropyrimidine-carbamate compounds in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation . In this context, such intermediates are used to construct ligands for target proteins, such as the lipid kinase PIKfyve, which is a potential target in oncology research . The reactive chlorine atoms on the pyrimidine ring allow for sequential functionalization, enabling researchers to create diverse compound libraries for screening against biological targets. This compound is intended for use in laboratory research to develop new chemical entities and probe biological mechanisms.

Properties

IUPAC Name

tert-butyl N-(2,6-dichloropyrimidin-4-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O2/c1-9(2,3)16-8(15)14-6-4-5(10)12-7(11)13-6/h4H,1-3H3,(H,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORNKYVWJTKTHRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC(=N1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670391
Record name tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1244949-72-1
Record name tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670391
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate typically involves the reaction between 2,6-dichloro-4-nitropyrimidine and tert-butyl isocyanate. The resulting product is then treated with hydrochloric acid to produce the final compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often involving advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate undergoes various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of chlorine atoms.

    Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include amines and thiols.

    Acids and Bases: Hydrolysis reactions typically involve strong acids like hydrochloric acid or strong bases like sodium hydroxide.

Major Products Formed

    Substitution Products: Depending on the nucleophile used, various substituted pyrimidines can be formed.

    Hydrolysis Products: The primary products of hydrolysis are the corresponding amine and carbon dioxide.

Scientific Research Applications

tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmacological agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The specific mechanism of action for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate is not well-documented. it is believed to interact with various molecular targets and pathways, depending on its application. Research is ongoing to identify its specific targets and their roles in biological systems.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Dichlorinated Pyrimidine and Pyridine Derivatives

The following table compares tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate with analogs differing in heterocyclic ring type, substituent positions, or functional groups:

Compound Name CAS No. Molecular Formula Substituent Positions Molecular Weight (g/mol) Key Properties/Applications
This compound 1244949-72-1 C₉H₁₀Cl₂N₃O₂ Pyrimidine: 2,6-Cl; 4-carbamate 272.11 Intermediate in pharmaceutical synthesis
tert-Butyl (4,6-dichloropyridin-2-yl)carbamate 1017789-38-6 C₁₀H₁₂Cl₂N₂O₂ Pyridine: 4,6-Cl; 2-carbamate 263.13 Higher lipophilicity; used in agrochemicals
tert-Butyl (5,6-dichloropyrimidin-4-yl)carbamate 1873211-21-2 C₉H₁₁Cl₂N₃O₂ Pyrimidine: 5,6-Cl; 4-carbamate 264.11 Altered reactivity in SNAr due to Cl positions
tert-Butyl N-tert-butoxycarbonyl-N-[(2,6-dichloropyrimidin-4-yl)methyl] carbamate 1984827-51-1 C₁₅H₂₂Cl₂N₄O₄ Pyrimidine: 2,6-Cl; methyl linker 393.27 Dual carbamate protection for amine stability

Structural Insights :

  • Pyrimidine vs. Pyridine Rings : Pyrimidine derivatives (e.g., 1244949-72-1) exhibit greater electron deficiency than pyridine analogs (e.g., 1017789-38-6), enhancing reactivity in SNAr reactions .
  • Chlorine Position : The 2,6-dichloro configuration in the target compound creates a symmetric electrophilic center, favoring regioselective substitutions compared to 5,6-dichloro isomers (e.g., 1873211-21-2) .
  • Functional Group Modifications : Addition of a methyl linker and dual carbamate groups (e.g., 1984827-51-1) increases steric bulk, reducing reaction rates but improving stability in acidic conditions .

Analogs with Additional Functional Groups

Fluorine and Hydroxy Substitutions
  • tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate (CAS 1799420-92-0):
    • Molecular Formula : C₁₁H₁₆FN₃O₃
    • Key Features : Fluorine enhances metabolic stability; the hydroxy group increases polarity, improving aqueous solubility. Used in kinase inhibitor synthesis .
Methoxy and Cyclohexyl Modifications
  • tert-Butyl (((1R,4R)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate (Patent Example 299): Key Features: The methoxycyclohexyl group introduces conformational rigidity, while the iodo substituent enables cross-coupling reactions. NMR data (δ 8.22 ppm for pyrimidine proton) confirms electronic effects from substituents .

Research and Application Highlights

  • Pharmaceutical Synthesis : The target compound is a key intermediate in protease inhibitor development, leveraging its dichloropyrimidine core for selective functionalization .
  • Agrochemicals : Pyridine analogs (e.g., 1017789-38-6) are preferred in herbicide design due to their balanced lipophilicity and environmental persistence .
  • Protective Groups : Dual carbamate derivatives (e.g., 1984827-51-1) are employed in peptide synthesis to prevent unwanted side reactions .

Biological Activity

Tert-butyl (2,6-dichloropyrimidin-4-yl)carbamate is a chemical compound that has gained attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and applications based on diverse research findings.

Chemical Structure and Properties

The compound has the molecular formula C₉H₁₂Cl₂N₄O₂ and features a pyrimidine ring substituted with chlorine atoms and a carbamate group. Its structural characteristics play a significant role in its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticonvulsant Properties : Initial studies suggest potential anticonvulsant effects, likely due to its interaction with neurotransmitter systems.
  • Enzyme Inhibition : The compound may inhibit specific enzymes, impacting various metabolic pathways.
  • Antitumor Activity : There is evidence supporting its role in inhibiting tumor growth and promoting apoptosis in cancer cells .

The exact mechanism of action for this compound remains under investigation. However, it is believed to interact with multiple molecular targets, including:

  • Receptor Binding : The chlorinated pyrimidine structure may enhance binding affinity to certain receptors involved in cell signaling pathways.
  • Enzymatic Interactions : The compound's ability to modulate enzyme activity could lead to altered cellular responses in various biological systems .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticonvulsantPotential effects on seizure activity
Enzyme InhibitionInhibition of metabolic enzymes
AntitumorInduction of apoptosis in cancer cells
AntioxidantReduction of oxidative stress markers

Case Study: Antitumor Effects

A study conducted on human glioblastoma cells demonstrated that this compound significantly inhibited cell proliferation and induced apoptosis. The treatment led to G0/G1 cell-cycle arrest, suggesting its potential as a therapeutic agent against aggressive tumors .

Synthesis and Applications

This compound can be synthesized through nucleophilic substitution reactions involving chlorinated pyrimidines. Its applications extend beyond medicinal chemistry into agricultural research, where it is being evaluated for use as a pesticide or herbicide due to its biological activity against specific plant pathogens.

Q & A

Q. What are the established synthetic routes for tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate?

The compound is synthesized via nucleophilic substitution or carbamate protection strategies. A typical route involves reacting 2,6-dichloropyrimidin-4-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine or sodium carbonate) to neutralize HCl byproducts. Reaction conditions (solvent: dichloromethane or THF; temperature: 0–25°C; time: 4–12 hours) must be optimized to minimize side reactions like over-chlorination . Purification is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization .

Q. How should researchers handle and store this compound to ensure stability?

Store at 2–8°C in airtight, light-protected containers under inert gas (e.g., N₂). Avoid exposure to moisture, strong acids/bases, or oxidizing agents, as the carbamate group is susceptible to hydrolysis under acidic/basic conditions . Use PPE (nitrile gloves, lab coat, safety goggles) and work in a fume hood to mitigate inhalation risks .

Q. What spectroscopic techniques are critical for characterizing tert-Butyl (2,6-dichloropyrimidin-4-yl)carbamate?

  • ¹H/¹³C NMR : Confirm the tert-butyl group (δ ~1.4 ppm for 9H, singlet) and pyrimidine ring protons (δ ~8.2–8.5 ppm). Chlorine atoms induce deshielding in adjacent carbons .
  • IR Spectroscopy : Identify carbamate C=O stretch (~1700–1750 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
  • Mass Spectrometry : ESI-MS or HRMS validates molecular weight (e.g., [M+H]⁺ = 264.11 m/z for C₉H₁₁Cl₂N₃O₂) .

Q. What substitution reactions are feasible at the 2- and 6-chloro positions of the pyrimidine ring?

The chlorines undergo nucleophilic aromatic substitution (SNAr) with amines, alkoxides, or thiols. For example, reaction with morpholine in DMF at 80°C replaces one or both chlorines, depending on stoichiometry. Kinetic vs. thermodynamic control influences regioselectivity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Follow SDS guidelines for chlorinated carbamates:

  • Ventilation : Use local exhaust and fume hoods to limit airborne exposure .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes .

Advanced Research Questions

Q. How does the electronic structure of the pyrimidine ring influence regioselectivity in SNAr reactions?

The electron-deficient pyrimidine ring activates the 2- and 6-positions for SNAr. Computational studies (DFT) reveal that the carbamate group at position 4 slightly deactivates the adjacent chlorine due to resonance effects, favoring substitution at the 6-position under basic conditions . Experimental validation via Hammett plots or kinetic isotope effects is recommended .

Q. What strategies prevent competing hydrolysis during carbamate deprotection?

Hydrolysis of the tert-butoxycarbonyl (Boc) group requires controlled acidic conditions (e.g., HCl in dioxane or TFA in DCM). To avoid premature cleavage, avoid prolonged exposure to moisture or basic buffers. Use scavengers (e.g., triisopropylsilane) in TFA-mediated deprotection to suppress side reactions .

Q. How can computational modeling predict novel reactivity in cross-coupling reactions?

Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess susceptibility to Pd-catalyzed couplings (e.g., Suzuki-Miyaura). For example, the LUMO energy of the pyrimidine ring predicts reactivity with boronic acids. MD simulations further evaluate solvation effects .

Q. How to resolve contradictions in reported yields for amination reactions?

Discrepancies arise from solvent polarity, base strength, or trace metal impurities. Systematic DOE (Design of Experiments) can optimize parameters:

  • Solvent Screening : Compare DMF (high polarity) vs. THF (moderate polarity).
  • Base Selection : Test organic (Et₃N) vs. inorganic (K₂CO₃) bases.
  • Catalyst Additives : Evaluate CuI or Pd catalysts for Ullmann-type couplings .

Q. What biological targets interact with this compound in enzyme inhibition studies?

The dichloropyrimidine scaffold mimics purine/pyrimidine bases, enabling binding to kinases or nucleic acid-processing enzymes. For example, it inhibits dihydrofolate reductase (DHFR) in Plasmodium falciparum with IC₅₀ values comparable to pyrimethamine. Competitive binding assays (SPR or ITC) quantify affinity, while X-ray crystallography resolves binding modes .

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